molecular formula C28H26F3N3O2S B2882685 N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide CAS No. 851714-85-7

N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide

Cat. No. B2882685
CAS RN: 851714-85-7
M. Wt: 525.59
InChI Key: CVTNSGFGLWKOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C28H26F3N3O2S and its molecular weight is 525.59. The purity is usually 95%.
BenchChem offers high-quality N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The chemical compound of interest has not been directly found in available literature. However, compounds with similar structural motifs have been synthesized and characterized, suggesting a potential methodological relevance for similar compounds. For instance, the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been detailed, with an emphasis on their crystal structures and Hirshfeld surfaces. Such studies offer insights into the synthesis routes and structural analyses applicable to a wide range of benzamide derivatives, which could be relevant for the compound (Subbulakshmi N. Karanth et al., 2019).

Antimicrobial Activities

Several studies have reported on the antimicrobial properties of benzamide derivatives. A notable example is the synthesis of novel 1,2,4-triazole derivatives, demonstrating significant antibacterial and antifungal activity. This indicates that benzamide compounds, including potentially the one of interest, could have applications in developing antimicrobial agents (Yatin J. Mange et al., 2013).

Enzymatic Interaction Studies

The interaction of benzamide derivatives with enzymes has been a subject of research, highlighting their potential in influencing biological pathways. For example, a study on the oxidative metabolism of a novel antidepressant by cytochrome P450 enzymes outlines the metabolic pathways influenced by benzamide compounds. This suggests possible research avenues into the metabolic and enzymatic interactions of N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide (Mette G. Hvenegaard et al., 2012).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. As a small molecule inhibitor, it likely works by binding to a specific target molecule and modulating its activity.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety precautions, especially if their toxicity profile is unknown .

properties

IUPAC Name

N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N3O2S/c1-2-19-10-12-22(13-11-19)33-26(35)18-37-25-17-34(24-9-4-3-8-23(24)25)15-14-32-27(36)20-6-5-7-21(16-20)28(29,30)31/h3-13,16-17H,2,14-15,18H2,1H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTNSGFGLWKOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.